molecular formula C10H16O8 B1673651 Kinsenoside CAS No. 151870-74-5

Kinsenoside

Cat. No.: B1673651
CAS No.: 151870-74-5
M. Wt: 264.23 g/mol
InChI Key: MQEPWBMWFIVRPS-ZGSHZZHUSA-N
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Description

Kinsenoside (3-R-β-D-glucopyranosyloxybutanolide) is a bioactive glycoside primarily isolated from Anoectochilus species, such as A. roxburghii and A. formosanus . Structurally, it consists of a β-D-glucopyranosyl unit linked to a 3-hydroxy-γ-butyrolactone moiety, with an R-configuration at the 3-position . This compound is renowned for its diverse pharmacological properties, including anti-inflammatory, hepatoprotective, antihyperglycemic, antihyperlipidemic, and anti-osteoporotic effects . elegans) . This compound also exhibits minimal cytochrome P450 (CYP) enzyme inhibition, reducing risks of drug-drug interactions .

Chemical Reactions Analysis

Types of Reactions: Kinsenoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anti-inflammatory Properties

Kinsenoside exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Research indicates that this compound can inhibit the production of inflammatory mediators in macrophages and enhance the generation of anti-inflammatory cytokines.

  • Mechanism of Action : this compound suppresses the activation of nuclear factor kappa B (NF-κB) pathways, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in lipopolysaccharide-stimulated macrophages. It also promotes interleukin-10 production, which further mitigates inflammation .
  • Case Study : In a study involving mice subjected to endotoxin shock, this compound pretreatment significantly increased survival rates and reduced serum levels of inflammatory markers .

Protection Against Oxidative Stress

This compound has been shown to protect cells from oxidative stress-induced damage, particularly in retinal pigment epithelium cells, which are crucial for eye health.

  • Mechanism of Action : this compound reduces oxidative injury by modulating apoptotic pathways and inhibiting the expression of vascular endothelial growth factor (VEGF), which is often upregulated in response to oxidative stress. This dual action helps in protecting against both cell death and neovascularization associated with age-related macular degeneration .
  • Case Study : A study demonstrated that this compound treatment significantly improved cell viability and reduced apoptosis in retinal pigment epithelium cells exposed to hydrogen peroxide, suggesting its potential for treating ocular diseases linked to oxidative stress .

Hepatoprotective Effects

This compound shows promise in protecting liver tissues from damage caused by radiation and other harmful agents.

  • Mechanism of Action : It regulates key signaling pathways involved in liver fibrosis, specifically the TGFβ1/Smad/CTGF pathway, thereby mitigating liver injury and fibrosis following radiation exposure .
  • Case Study : In an animal model of radiation-induced liver fibrosis, this compound administration resulted in reduced collagen deposition and improved liver architecture compared to untreated controls .

Metabolic Disorders

This compound has been studied for its effects on metabolic disorders such as obesity and diabetes.

  • Mechanism of Action : It enhances lipid metabolism and exhibits anti-hyperglycemic effects by regulating glucose uptake and lipid profiles, which are crucial for managing metabolic syndrome .
  • Case Study : Research indicates that this compound can improve insulin sensitivity and reduce body weight gain in mice fed a high-fat diet, highlighting its potential as a therapeutic agent for obesity-related conditions .

Vascular Protection

This compound has demonstrated vascular protective capabilities by inhibiting inflammatory responses in endothelial cells.

  • Mechanism of Action : It targets macrophage activation and reduces inflammation-induced apoptosis in endothelial cells, which is vital for maintaining vascular health .
  • Case Study : In vitro studies showed that this compound treatment decreased apoptosis-related neovascularization in human umbilical vein endothelial cells stimulated by inflammatory mediators .

Summary Table of this compound Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of NF-κB activationIncreased survival in endotoxin shock models
Oxidative stress protectionModulation of apoptotic pathwaysImproved cell viability in oxidative stress models
HepatoprotectionRegulation of TGFβ1/Smad/CTGF pathwayReduced liver fibrosis post-radiation
Metabolic disordersEnhancement of lipid metabolismImproved insulin sensitivity and weight management
Vascular protectionReduction of inflammation-induced apoptosisDecreased neovascularization in endothelial cells

Comparison with Similar Compounds

Kinsenoside shares structural and functional similarities with other glycosides, though differences in stereochemistry, biosynthesis, and bioactivity underscore its uniqueness. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Structure Source Key Pharmacological Activities Synthesis Yield/Method
This compound 3-R-β-D-glucopyranosyloxybutanolide Anoectochilus spp. Anti-inflammatory , PTP1B inhibition , anti-aging , anti-arthritic , minimal CYP inhibition 16.8% via chemo-enzymatic synthesis
Goodyeroside A 3-S-β-D-glucopyranosyloxybutanolide Goodyera spp. Limited studies; structural isomer of this compound 16.8% via same chemo-enzymatic method
Methyl4-β-D-glucopyranosyl-butanoate Methyl ester of glucosyl butanoate Synthetic/plant-derived Weak PTP1B inhibition Not reported

Pharmacological Contrasts

  • Anti-inflammatory Effects: this compound suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-17) and upregulates anti-inflammatory IL-10 in collagen-induced arthritis models, while also repolarizing M1 macrophages to M2 phenotypes in osteoarthritis . No analogous data exist for Goodyeroside A or methyl4-β-D-glucopyranosyl-butanoate.
  • Metabolic Regulation: this compound inhibits PTP1B (IC50 ~10 µM), a therapeutic target for type 2 diabetes, with 10-fold greater potency than methyl4-β-D-glucopyranosyl-butanoate .
  • Safety Profile: this compound shows negligible inhibition of CYP enzymes (e.g., CYP2A6 inhibition <42% at 100 µM), suggesting low drug interaction risks . CYP-related data for analogs are unavailable.

Biological Activity

Kinsenoside, a bioactive compound primarily isolated from the medicinal plant Anoectochilus , exhibits a wide range of biological activities, making it a subject of extensive research. This article provides a detailed overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse sources.

Overview of this compound

This compound is recognized for its multifaceted pharmacological properties, including:

  • Antihyperglycemic effects
  • Anti-inflammatory activity
  • Antioxidant properties
  • Hepatoprotective effects
  • Immunomodulatory effects

These activities suggest its potential in treating various metabolic and inflammatory diseases.

1. Antihyperglycemic Activity

This compound has demonstrated significant antihyperglycemic effects in various studies. In a study involving streptozotocin-induced diabetic rats, this compound administration at a dose of 15 mg/kg resulted in improved glucose tolerance and enhanced insulin secretion from pancreatic beta cells. The compound was noted to modulate enzymatic antioxidants and reduce oxidative stress markers, contributing to its protective effects on pancreatic islet cells .

StudyModelDoseKey Findings
STZ Diabetic Rats15 mg/kgImproved glucose tolerance; enhanced beta-cell function.
Various ModelsN/AExhibited anti-hyperglycemic and anti-hyperliposis effects.

2. Anti-inflammatory Activity

Research has shown that this compound can suppress inflammatory responses. In LPS-stimulated macrophages, this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β while promoting the generation of the anti-inflammatory cytokine IL-10. This dual action suggests its potential in managing acute inflammatory conditions .

StudyModelKey Findings
Mouse MacrophagesInhibited TNF-α and IL-1β; increased IL-10 levels.
ALD Mice ModelReduced oxidative stress and inflammation in liver injury.

3. Antioxidant Properties

This compound has been shown to activate the ERK/Nrf2 signaling pathway, leading to enhanced antioxidant enzyme activities and reduced oxidative stress in aging models. This suggests its potential role in neuroprotection and cognitive function improvement .

StudyModelKey Findings
Aging MiceActivated ERK/Nrf2 pathway; improved learning and memory capabilities.

The biological activities of this compound are attributed to several mechanisms:

  • Modulation of Cytokine Production : this compound regulates the expression of both pro-inflammatory and anti-inflammatory cytokines, thereby balancing immune responses.
  • Antioxidant Activity : It enhances the activity of antioxidant enzymes, reducing oxidative damage in cells.
  • Cellular Signaling Pathways : this compound activates key signaling pathways like ERK/Nrf2, which are crucial for cellular defense against stressors.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Inflammation Management : A study demonstrated that this compound significantly increased survival rates in mice subjected to endotoxin shock by modulating inflammatory responses .
  • Liver Protection : this compound showed protective effects against alcoholic liver injury by reducing lipid accumulation and promoting autophagy through AMPK activation .
  • Diabetes Treatment : In diabetic rat models, this compound improved insulin sensitivity and reduced blood glucose levels through its antioxidant properties .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the anti-osteoporotic effects of Kinsenoside?

Q. What molecular pathways are targeted by this compound in osteoclast inhibition?

Q. How should researchers design dose-response studies for this compound in preclinical models?

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory versus osteoprotective effects be resolved?

Contradictions may arise from differences in cell types, dosages, or experimental durations. Researchers should conduct side-by-side comparisons using standardized protocols (e.g., LPS-induced inflammation vs. RANKL-induced osteoclastogenesis) and apply multivariate analysis to isolate pathway-specific effects. Meta-analyses of existing datasets can identify confounding variables .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

Q. How do researchers integrate multi-omics data to elucidate this compound’s pleiotropic effects?

Q. Methodological Considerations

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Non-linear regression models (e.g., log-dose vs. response) and ANOVA with post-hoc tests (Tukey’s HSD) are standard. For longitudinal in vivo data, mixed-effects models account for inter-individual variability. Effect sizes (Cohen’s d) should be reported alongside p-values to avoid overreliance on statistical significance .

Q. How should raw data from this compound studies be managed and presented?

Raw data (e.g., μCT images, Western blot densitometry) should be archived in repositories like Figshare. Processed data critical to the research question (e.g., TRAP activity, BMD values) must be included in tables with error margins (SEM/SD). Supplementary appendices house large datasets to maintain manuscript clarity .

Q. What controls are essential for validating this compound’s specificity in pathway inhibition?

Q. Data Interpretation and Reporting

Q. How can researchers address variability in this compound’s efficacy across different OVX mouse strains?

Q. What ethical guidelines apply to this compound studies involving animal models?

Adhere to ARRIVE 2.0 guidelines for in vivo research, including humane endpoints, randomization, and blinding. Institutional Animal Care and Use Committee (IACUC) approvals must be documented. Open-access protocols (e.g., protocols.io ) enhance transparency .

Properties

IUPAC Name

(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEPWBMWFIVRPS-ZGSHZZHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164895
Record name Kinsenoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151870-74-5
Record name Kinsenoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151870-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kinsenoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kinsenoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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